molecular formula C16H17N3 B2462037 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine CAS No. 630092-88-5

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B2462037
CAS No.: 630092-88-5
M. Wt: 251.333
InChI Key: OGDCEYUKOLVDBT-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family. Benzodiazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an ethyl group and a 4-methylphenyl group attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a nucleophilic substitution reaction using appropriate aryl halides.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzodiazole core or the attached phenyl group, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperature and pressure conditions. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions in various biological systems.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It may be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

1-ethyl-N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine can be compared with other benzodiazole derivatives, such as:

    1-ethyl-1H-benzodiazol-2-amine: Lacks the 4-methylphenyl group, which may result in different biological activities and chemical properties.

    N-(4-methylphenyl)-1H-1,3-benzodiazol-2-amine: Lacks the ethyl group, which may affect its solubility and reactivity.

    1-ethyl-N-phenyl-1H-1,3-benzodiazol-2-amine: Lacks the methyl group on the phenyl ring, which may influence its binding affinity and selectivity for molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-ethyl-N-(4-methylphenyl)benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-3-19-15-7-5-4-6-14(15)18-16(19)17-13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDCEYUKOLVDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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